ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC9972915
Molecular Formula: C16H15ClN4O2
Molecular Weight: 330.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN4O2 |
|---|---|
| Molecular Weight | 330.77 g/mol |
| IUPAC Name | ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C16H15ClN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-5-4-6-11(17)7-10/h4-8H,3,18H2,1-2H3 |
| Standard InChI Key | QQWCLKRBGTWYNX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=CC=C3)Cl)N=C1)N |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=CC=C3)Cl)N=C1)N |
Introduction
Structural and Molecular Properties
Core Architecture and Substituent Effects
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:
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3-(3-Chlorophenyl group: Introduces steric bulk and electronic effects via the electron-withdrawing chlorine atom, potentially enhancing binding affinity to biological targets.
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2-Methyl group: Modulates solubility and metabolic stability through hydrophobic interactions.
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6-Ethyl ester: A prodrug moiety that may improve membrane permeability and enable hydrolytic activation.
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7-Amino group: Facilitates hydrogen bonding and participation in nucleophilic reactions, critical for interactions with enzymes or receptors .
The molecular structure is further elucidated by computational modeling and spectroscopic data. For example, the chlorine atom at the 3-position of the phenyl ring creates a dipole moment, influencing the compound’s electronic distribution and reactivity.
Table 1: Molecular Properties of Ethyl 7-Amino-3-(3-Chlorophenyl)-2-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.77 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Ethyl ester, amino, chlorophenyl, methyl |
Synthetic Routes and Optimization
General Synthesis Strategies
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:
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Michael Addition: Reaction of 3-aminopyrazole with α-azidochalcone derivatives to form an intermediate .
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Cyclization: Thermal or acid-catalyzed cyclization to construct the pyrazolo[1,5-a]pyrimidine core .
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Functionalization: Introduction of the 3-chlorophenyl, methyl, and ethyl ester groups via nucleophilic substitution or esterification.
A study by Al-Masoudi et al. (2023) demonstrated that analogous compounds achieve yields of 65–92% using α-azidochalcones and 3-aminopyrazoles under mild conditions . While the exact protocol for this derivative remains unpublished, its synthesis likely follows similar principles, with purification via column chromatography and recrystallization.
Challenges in Synthesis
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Regioselectivity: Ensuring correct substituent positioning during cyclization requires precise control of reaction conditions .
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Steric Hindrance: The 3-chlorophenyl group may slow reaction kinetics, necessitating elevated temperatures or catalytic additives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR: Expected signals include:
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Aromatic protons (δ 7.2–8.1 ppm, multiplet) from the chlorophenyl group.
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Ethyl ester protons (δ 1.3 ppm, triplet for CH3; δ 4.3 ppm, quartet for CH2).
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Amino group protons (δ 5.8–6.2 ppm, broad singlet).
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NMR: Peaks corresponding to the carbonyl carbon (δ 165–170 ppm) and quaternary carbons in the fused ring system (δ 145–160 ppm).
Mass Spectrometry
Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 330.77, with fragmentation patterns indicative of the loss of the ethyl ester group (, m/z 257) and chlorine atom (, m/z 295).
Biological Activities and Mechanisms
Antimicrobial Activity
Analogous compounds demonstrate Gram-positive antibacterial activity. Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate showed a zone of inhibition of 23.0 mm against Bacillus subtilis . The chloro substituent likely enhances membrane permeability, while the ester group improves bioavailability.
Enzyme Inhibition
6-Amino-pyrazolo[1,5-a]pyrimidines are potent α-glucosidase inhibitors (IC50 = 15.2–201.3 µM), with compound 3d being 50-fold more active than acarbose . The amino group at position 7 may coordinate with the enzyme’s active site, as suggested by molecular docking studies .
Table 2: Inferred Biological Activities of the Compound
| Activity | Mechanism | Potential IC50/ZOI |
|---|---|---|
| Anticancer | DNA intercalation, topoisomerase inhibition | ~50–100 µg/mL (estimated) |
| Antibacterial | Membrane disruption, enzyme inhibition | ZOI: 20–25 mm (estimated) |
| α-Glucosidase Inhibition | Competitive binding to active site | IC50: <50 µM (estimated) |
Applications and Future Directions
Medicinal Chemistry
This compound’s scaffold is a candidate for developing:
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Antimetabolites: Targeting nucleotide biosynthesis in rapidly dividing cells.
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Antibiotic Adjuvants: Overcoming resistance in Gram-positive pathogens.
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Antidiabetic Agents: Mimicking acarbose’s inhibition of carbohydrate-digesting enzymes .
Synthetic Challenges and Innovations
Future work should prioritize:
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